![molecular formula C13H18N2O2 B1322436 1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone CAS No. 359841-43-3](/img/structure/B1322436.png)
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromophenyl ethanone and 4-hydroxypiperidine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Chemical Reactions Analysis
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone can be compared with similar compounds such as:
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone: This compound has a methyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1-[2-Amino-5-(4-ethoxypiperidino)phenyl]-1-ethanone: The ethoxy group in this compound affects its solubility and interaction with other molecules.
1-[2-Amino-5-(4-chloropiperidino)phenyl]-1-ethanone: The presence of a chlorine atom influences the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is C13H18N2O. Its structure includes an amino group and a hydroxypiperidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It may function as:
- Enzyme Inhibitor : The compound can inhibit certain enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulator : It may act on various receptors, including serotonin and dopamine receptors, which are crucial in the treatment of mental health disorders such as schizophrenia and depression .
Applications in Scientific Research
This compound is utilized in several areas of research:
- Proteomics : It aids in studying protein interactions and functions, providing insights into cellular mechanisms.
- Mental Health Research : The compound has been investigated for its potential effects on mood disorders and cognitive functions due to its receptor modulating properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone | Methyl group instead of hydroxyl | Different reactivity; potential for varied receptor interactions |
1-[2-Amino-5-(4-ethoxypiperidino)phenyl]-1-ethanone | Ethoxy group affects solubility | May exhibit different pharmacokinetics |
1-[2-Amino-5-(4-chloropiperidino)phenyl]-1-ethanone | Chlorine atom influences stability | Potentially different therapeutic effects |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antipsychotic Activity : Research indicates that compounds with similar structures have shown promise in alleviating symptoms associated with schizophrenia. For instance, hybrids containing piperidine derivatives have demonstrated dual activity at dopamine D2 and serotonin receptors, which may enhance their efficacy in treating psychotic disorders .
- Antidepressant Effects : The modulation of serotonin receptors by this compound suggests potential antidepressant properties. Studies have shown that compounds targeting serotonin transporters can lead to significant improvements in mood-related disorders .
- Proteomic Applications : In proteomics research, this compound has been utilized to elucidate protein-protein interactions, contributing to a better understanding of cellular mechanisms involved in various diseases.
Properties
IUPAC Name |
1-[2-amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)12-8-10(2-3-13(12)14)15-6-4-11(17)5-7-15/h2-3,8,11,17H,4-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBULKKBNMPCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626059 |
Source
|
Record name | 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359841-43-3 |
Source
|
Record name | 1-[2-Amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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